N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide
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Overview
Description
N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted aromatic ring, a methanesulfonyl group, and a pyridinylsulfanyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, such as palladium complexes, and the selection of appropriate solvents and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide
- **N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-3-yl)sulfanyl]ethyl}glycinamide
- **N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-4-yl)sulfanyl]ethyl}glycinamide
Uniqueness
The uniqueness of N2-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-13-6-7-14(18)11-15(13)21(26(2,23)24)12-16(22)19-9-10-25-17-5-3-4-8-20-17/h3-8,11H,9-10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSUIGZJDRTCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367628 |
Source
|
Record name | N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6384-42-5 |
Source
|
Record name | N~2~-(5-Chloro-2-methylphenyl)-N~2~-(methanesulfonyl)-N-{2-[(pyridin-2-yl)sulfanyl]ethyl}glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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